7-Bromo-1H-benzimidazol-5-amine
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Overview
Description
“7-Bromo-1H-benzimidazol-5-amine” is a benzimidazole derivative . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Molecular Structure Analysis
Benzimidazoles contain nitrogen in a bicyclic scaffold . The structure of benzimidazoles significantly contributes to their biological activity .Chemical Reactions Analysis
Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase .Scientific Research Applications
Synthesis of New Ligands and Receptors
One of the primary applications of 7-Bromo-1H-benzimidazol-5-amine is in the synthesis of new ligands with high affinity for biological receptors. For instance, (benzimidazol-4(7)-yl)piperazine derivatives synthesized from bromobenzimidazole derivatives via palladium-mediated amination reactions have shown to be a new family of high-affinity ligands for the 5-HT1A receptor, suggesting potential applications in neuroscience and pharmacology (López-Rodríguez et al., 2000).
Antimicrobial Activity
The compound has also been utilized in synthesizing novel molecules with significant antimicrobial activity. A notable example includes the synthesis of 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, which exhibited antibacterial and antifungal activities comparable to standard drugs such as Streptomycin and Benzyl penicillin (Reddy & Reddy, 2010). This indicates its potential in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.
Synthesis of Polycyclic Benzimidazoles
Moreover, 7-Bromo-1H-benzimidazol-5-amine plays a crucial role in the synthesis of polycyclic benzimidazoles through copper-catalyzed domino addition/double cyclization processes. This synthesis route efficiently assembles desired polycyclic benzimidazoles, showcasing the compound's utility in constructing complex molecular structures with potential applications in materials science and pharmaceutical chemistry (Yuan et al., 2014).
Drug Design and Anticancer Activity
In drug design, 7-Bromo-1H-benzimidazol-5-amine has been implicated in the synthesis of molecules with anticancer activities. For example, palladium(II) and platinum(II) complexes with 1H-benzimidazol-2-ylmethyl-N-(4-bromo-phenyl)-amine exhibited moderate antitumor activity against MCF7 breast cancer cells, presenting a promising avenue for developing new anticancer drugs (Abdel Ghani & Mansour, 2012).
Safety And Hazards
properties
IUPAC Name |
7-bromo-3H-benzimidazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,9H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIDKQCFNHFVFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303708 |
Source
|
Record name | 7-Bromo-1H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001303708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1H-benzimidazol-5-amine | |
CAS RN |
177843-73-1 |
Source
|
Record name | 7-Bromo-1H-benzimidazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177843-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1H-benzimidazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001303708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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